molecular formula C26H36N4O B2805930 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 946218-63-9

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2805930
CAS No.: 946218-63-9
M. Wt: 420.601
InChI Key: CFGXFEUHAYDEAR-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C26H36N4O and its molecular weight is 420.601. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Activity of Derivatives: Novel derivatives, including one structurally similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, have shown significant anticancer activity. Notably, compounds like 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile demonstrated remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).

Antimicrobial Agents

  • Thiazolidinone Derivatives as Antimicrobial Agents: A series of thiazolidinone derivatives, including 4-(4-dimethylamino-6-{4-[5-(4-ethylpiperazin-1-ylmethyl)-4-oxo-2-phenylthiazolidin-3-yl]-phenylamino}-[1,3,5]triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, showing significant results (Patel, Kumari, & Patel, 2012).

Antitumor Agents

  • Novel Antitumor Agents: Derivatives of this compound, such as 11H-Isoquino[4,3-c]cinnolin-12-ones, have been identified as potent topoisomerase I-targeting agents with significant cytotoxic activity. This highlights their potential as novel antitumor agents (Ruchelman et al., 2004).

Antiallergy Activity

  • N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives for Antiallergy: A series of derivatives were synthesized and evaluated for antiallergy activity, demonstrating activity in passive foot anaphylaxis assays. This research indicates their potential as antiallergic agents (Walsh et al., 1990).

Anticonvulsant Activity

  • New Derivatives as Anticonvulsants: The synthesis and testing of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones revealed their effectiveness in various seizure models. These compounds, including ones structurally similar to this compound, showed promising results as anticonvulsants (Kamiński, Rzepka, & Obniska, 2011).

Fluorescent Molecular Probes

  • Fluorescent Solvatochromic Dyes: Derivatives with a dimethylamino group, similar in structure to the chemical , have been used to create fluorescent solvatochromic dyes. These have applications in developing ultra-sensitive molecular probes for studying biological events and processes (Diwu et al., 1997).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O/c1-28(2)23-14-12-21(13-15-23)25(20-27-26(31)22-8-6-7-9-22)30-18-16-29(17-19-30)24-10-4-3-5-11-24/h3-5,10-15,22,25H,6-9,16-20H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGXFEUHAYDEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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